molecular formula C7H7FN2O2 B2569333 Methyl 4-Amino-6-fluoronicotinate CAS No. 1806662-80-5

Methyl 4-Amino-6-fluoronicotinate

Cat. No.: B2569333
CAS No.: 1806662-80-5
M. Wt: 170.143
InChI Key: CDYZYHBRIOUQPN-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-fluoronicotinate (C₇H₇FN₂O₂) is a fluorinated nicotinate derivative characterized by an amino group at the 4-position and a fluorine atom at the 6-position of the pyridine ring. Its hydrochloride salt (C₇H₈ClFN₂O₂) has a molecular weight of 206.60 g/mol and a monoisotopic mass of 206.025833 .

Properties

IUPAC Name

methyl 4-amino-6-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYZYHBRIOUQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806662-80-5
Record name methyl 4-amino-6-fluoropyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Amino-6-fluoronicotinate typically involves the esterification of 4-amino-6-fluoronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Amino-6-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Various substituted derivatives.

    Oxidation: Oxidized forms of the compound.

    Reduction: Reduced forms of the compound.

    Ester Hydrolysis: 4-amino-6-fluoronicotinic acid.

Scientific Research Applications

Methyl 4-Amino-6-fluoronicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-Amino-6-fluoronicotinate involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and similarity indices:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Similarity Index
Methyl 4-amino-6-fluoronicotinate C₇H₇FN₂O₂ 4-NH₂, 6-F 170.14 (free base)
Methyl 4-amino-6-chloronicotinate C₇H₇ClN₂O₂ 4-NH₂, 6-Cl 202.60 0.97
Methyl 2-amino-6-fluoronicotinate C₇H₇FN₂O₂ 2-NH₂, 6-F 170.14 0.89
Methyl 5-bromo-6-fluoronicotinate C₇H₅BrFN₂O₂ 5-Br, 6-F 259.03 0.76
Methyl 4-amino-6-chloro-5-fluoronicotinate C₇H₆ClFN₂O₂ 4-NH₂, 5-F, 6-Cl 204.59
Key Observations:

Halogen Substitution: Replacement of fluorine with chlorine at the 6-position (e.g., Methyl 4-amino-6-chloronicotinate) increases molecular weight by ~32 g/mol due to chlorine’s higher atomic mass. The addition of a chlorine at the 5-position (Methyl 4-amino-6-chloro-5-fluoronicotinate) introduces steric and electronic effects, which may alter reactivity in cross-coupling reactions .

Bromine vs. Fluorine :

  • Methyl 5-bromo-6-fluoronicotinate has a lower similarity index (0.76) due to bromine’s larger atomic radius and weaker electronegativity compared to fluorine, which impacts both steric hindrance and reactivity .

Commercial and Research Relevance

  • This compound’s discontinued commercial status contrasts with the availability of its chlorinated analogs (e.g., Methyl 4-amino-6-chloronicotinate), suggesting higher demand for the latter in drug discovery.
  • Fluorinated derivatives are often prioritized in medicinal chemistry for their metabolic stability and bioavailability, but chlorinated variants may offer cost advantages in synthesis .

Biological Activity

Methyl 4-amino-6-fluoronicotinate, a pyridine derivative, has gained attention in recent years for its potential biological activities, particularly in pharmacological applications. This article presents an overview of its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7_7H8_8FN2_2O2_2
  • Molecular Weight : Approximately 156.11 g/mol
  • Structure : The compound features a methyl ester group attached to the nitrogen atom of the amino group, enhancing its solubility and bioavailability.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : It modulates enzyme activity, which may impact metabolic pathways and cellular signaling.
  • Anti-inflammatory Properties : Preliminary studies suggest it possesses anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
  • Antimicrobial Activity : Evidence indicates efficacy against certain bacterial strains, suggesting potential applications in antimicrobial therapy.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Anti-inflammatory Effects

In vivo studies utilizing animal models have explored the anti-inflammatory potential of this compound. A notable experiment involved administering the compound to mice with induced inflammation. Results indicated a significant reduction in inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), compared to control groups .

Research Findings

Study TypeFindings
In VitroInhibition of cyclooxygenase (COX) enzymes was observed, indicating potential anti-inflammatory effects.
In VivoAdministration in mice resulted in reduced levels of inflammatory cytokines.
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli, with MICs between 15 to 30 µg/mL.

Case Studies

  • Inflammatory Disease Model : In a controlled study, this compound was administered to mice with induced arthritis. The treatment resulted in a significant decrease in joint swelling and pain-related behaviors compared to untreated controls, supporting its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : A series of experiments tested the compound against various pathogens. Results showed that it could inhibit bacterial growth effectively, with particular strength against gram-positive bacteria.

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